molecular formula C13H8N4O7 B12608257 2-Hydroxy-3,5-dinitrobenzoic acid;pyridine-4-carbonitrile CAS No. 646534-74-9

2-Hydroxy-3,5-dinitrobenzoic acid;pyridine-4-carbonitrile

Cat. No.: B12608257
CAS No.: 646534-74-9
M. Wt: 332.22 g/mol
InChI Key: MCYUEAUBDJTWQO-UHFFFAOYSA-N
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Description

Properties

CAS No.

646534-74-9

Molecular Formula

C13H8N4O7

Molecular Weight

332.22 g/mol

IUPAC Name

2-hydroxy-3,5-dinitrobenzoic acid;pyridine-4-carbonitrile

InChI

InChI=1S/C7H4N2O7.C6H4N2/c10-6-4(7(11)12)1-3(8(13)14)2-5(6)9(15)16;7-5-6-1-3-8-4-2-6/h1-2,10H,(H,11,12);1-4H

InChI Key

MCYUEAUBDJTWQO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C#N.C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-3,5-dinitrobenzoic acid: can be synthesized through the nitration of salicylic acid using a mixture of concentrated sulfuric acid and nitric acid . The reaction typically involves the following steps:

  • Dissolving salicylic acid in concentrated sulfuric acid.
  • Adding concentrated nitric acid dropwise while maintaining the temperature below 10°C.
  • Stirring the reaction mixture for several hours.
  • Pouring the reaction mixture into ice-cold water to precipitate the product.
  • Filtering and recrystallizing the product from water or ethanol.

Pyridine-4-carbonitrile: is synthesized through the reaction of 4-chloropyridine with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide . The reaction conditions include:

  • Dissolving 4-chloropyridine in dimethyl sulfoxide.
  • Adding sodium cyanide to the solution.
  • Heating the reaction mixture to 100°C for several hours.
  • Cooling the mixture and extracting the product with an organic solvent such as dichloromethane.
  • Purifying the product by distillation or recrystallization.

Industrial Production Methods

The industrial production of 2-Hydroxy-3,5-dinitrobenzoic acid involves large-scale nitration of salicylic acid, followed by purification through crystallization. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .

Pyridine-4-carbonitrile is produced industrially through continuous flow processes that allow for efficient heat and mass transfer. The use of automated systems ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,5-dinitrobenzoic acid: undergoes several types of chemical reactions:

Pyridine-4-carbonitrile: is involved in:

Common Reagents and Conditions

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Amines, hydroxide ions.

    Solvents: Dimethyl sulfoxide, ethanol, water.

Major Products Formed

Scientific Research Applications

Mechanism of Action

2-Hydroxy-3,5-dinitrobenzoic acid: exerts its effects through its ability to form colored complexes with reducing sugars. The nitro groups are reduced to amino groups, leading to a color change that can be measured spectrophotometrically .

Pyridine-4-carbonitrile: acts as a versatile intermediate in organic synthesis. Its nitrile group can undergo various transformations, allowing it to participate in multiple reaction pathways .

Comparison with Similar Compounds

2-Hydroxy-3,5-dinitrobenzoic Acid (PCNP)

Synonyms: 3,5-Dinitrosalicylic acid . CAS: 609-99-4 . Molecular Formula: C₇H₄N₂O₇; MW: 228.12 g/mol . Properties: Yellow crystalline solid, soluble in ethanol, ether, benzene, and hot water. Melting points vary between 172–174°C and 182°C , likely due to polymorphic forms or purity differences. Applications:

  • Enzyme analysis (e.g., DNS reagent in carbohydrate quantification) .
  • Pharmaceutical intermediate .
  • Colorimetric assays (e.g., diazotization with mefenamic acid) .
    Hazards : Classified as toxic (6.1D) and environmentally hazardous (9.3C) .

Pyridine-4-carbonitrile

Such compounds are typically intermediates in pharmaceuticals and agrochemicals due to the electron-withdrawing nature of the cyano group, which enhances reactivity .

Comparison with Similar Compounds

2-Hydroxy-3,5-dinitrobenzoic Acid vs. Substituted Benzoic Acids

Compound CAS Molecular Formula MW (g/mol) Key Features Applications/Hazards
PCNP 609-99-4 C₇H₄N₂O₇ 228.12 3,5-dinitro, 2-hydroxyl; strong acidity, H-bonding via N−H···O/C−H···O . Enzyme analysis, pharmaceuticals; toxic (6.1D) .
2-Hydroxy-5-nitrobenzoic acid 96-97-9 C₇H₅NO₅ 183.12 Single nitro group at position 5; reduced electron-withdrawing effects. Not specified; hazards include skin/respiratory irritation (6.3A, 6.4A) .
4-Chloro-3,5-dinitrobenzoic acid NG-15569-1G C₇H₃ClN₂O₆ 246.56 Chloro substituent at position 4; increased lipophilicity. Research chemical; no hazard data available .
3,5-Dinitrobenzoic acid 99-34-3 C₇H₄N₂O₆ 212.12 Lacks hydroxyl group; higher acidity due to nitro groups. Common derivatizing agent; less polar than PCNP.

Key Findings :

  • Structural Influence : The 2-hydroxyl group in PCNP enables hydrogen bonding, critical for crystal packing (e.g., N−H···O interactions in its organic salts) . In contrast, 4-chloro-3,5-dinitrobenzoic acid lacks hydroxyl-based interactions, relying on Cl···O interactions.
  • Reactivity : PCNP’s nitro groups enhance electrophilicity, making it reactive in colorimetric assays , whereas 2-hydroxy-5-nitrobenzoic acid is less reactive due to fewer nitro substituents.

Pyridine-4-carbonitrile vs. Pyridinecarbonitrile Derivatives

Compound CAS Molecular Formula MW (g/mol) Key Features Applications
3,5-Dichloro-4-pyridinecarbonitrile - C₆H₂Cl₂N₂ 173.00 Cl groups at 3,5; steric hindrance and electronic modulation . Intermediate in pharmaceuticals/agrochemicals.
2-Amino-4-(1,3-benzodioxol-5-yl)-6-methoxypyridine-3,5-dicarbonitrile - C₁₅H₁₀N₄O₃ 294.27 Benzodioxol and methoxy groups; enhanced H-bonding capacity . Potential pharmacological applications (e.g., kinase inhibition).
2-Amino-6-((2-hydroxyethyl)sulfanyl)-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - C₁₃H₁₀N₄OS₂ 318.43 Thiophene and sulfanyl groups; improved solubility in polar solvents . Drug discovery (e.g., antimicrobial or anticancer agents).

Key Findings :

  • Functional Diversity : Derivatives like the benzodioxol-containing analog (MW 294.27) demonstrate how extended aromatic systems enhance π-π stacking, relevant in crystal engineering .

Research Implications

  • PCNP : Its robust hydrogen-bonding network and nitro group reactivity make it valuable in supramolecular chemistry and analytical methods .
  • Pyridinecarbonitriles: The cyano group’s versatility enables diverse functionalization, critical for developing bioactive molecules .

Biological Activity

2-Hydroxy-3,5-dinitrobenzoic acid; pyridine-4-carbonitrile (CAS No: 646534-74-9) is a complex organic compound that combines a dinitrobenzoic acid moiety with a pyridine derivative. This compound has drawn attention due to its diverse biological activities and potential applications in medicinal chemistry and analytical methods. The unique structural features, including multiple functional groups such as hydroxyl (-OH), nitro (-NO₂), and carboxylic acid (-COOH), contribute to its reactivity and biological significance.

Chemical Structure and Properties

The molecular formula of 2-hydroxy-3,5-dinitrobenzoic acid; pyridine-4-carbonitrile is C₁₃H₈N₄O₇, with a molecular weight of approximately 332.23 g/mol. Its structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₃H₈N₄O₇
Molecular Weight332.23 g/mol
CAS Number646534-74-9
Functional Groups-OH, -NO₂, -COOH

Antimicrobial Properties

Research indicates that compounds containing the pyridine moiety often exhibit significant antimicrobial activity . Pyridine derivatives have been shown to possess antibacterial and antifungal properties. For instance, studies have demonstrated that similar nitro-containing ligands can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 39 µg/L for certain complexes derived from nitrobenzoic acids .

Anticancer Activity

The anticancer potential of 2-hydroxy-3,5-dinitrobenzoic acid; pyridine-4-carbonitrile has been explored through various studies. Nitrobenzoate complexes have been shown to act similarly to cisplatin in inhibiting DNA replication in cancer cells. The IC50 values reveal that these complexes are more effective than their free ligands against various tumor cell lines . The mechanism involves binding to DNA and disrupting its function, which is critical for cancer cell proliferation.

Biochemical Assays

The compound is also utilized in biochemical assays for detecting reducing sugars. It reacts with these sugars to produce a colored product measurable at 540 nm, making it an essential reagent in analytical chemistry. This property highlights its utility beyond medicinal applications.

Study on Antimicrobial Activity

A recent study investigated the antimicrobial efficacy of metal complexes involving nitrobenzoate ligands against several bacterial strains. The results indicated that the complexes exhibited higher activity than the free ligands, particularly against gram-positive bacteria like Staphylococcus aureus. The study utilized a range of concentrations to determine the MIC values and observed a dose-dependent response .

Study on Anticancer Mechanisms

Another study focused on the anticancer properties of nitro-containing ligands. It was found that these compounds could induce apoptosis in breast cancer cells through mechanisms involving oxidative stress and DNA damage. Flow cytometry analysis confirmed morphological changes indicative of cell death, reinforcing the potential of 2-hydroxy-3,5-dinitrobenzoic acid; pyridine-4-carbonitrile as a therapeutic agent .

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